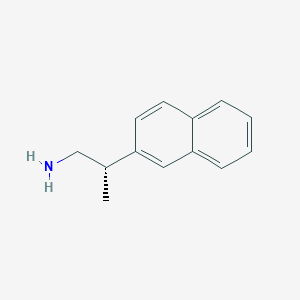

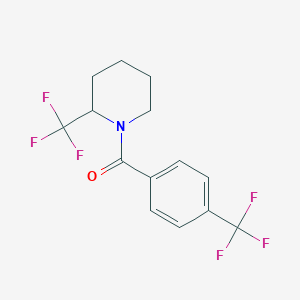

![molecular formula C7H12ClF2N3 B2531316 N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride CAS No. 1431966-07-2](/img/structure/B2531316.png)

N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of Appel salt with 1H-pyrazol-5-amines, leading to products such as N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles . Adjusting the pH of the reaction medium can modify the product ratio, with acidic conditions favoring the formation of dithiazolylidenes and basic conditions favoring pyrazolo[3,4-c]isothiazoles . Although the specific synthesis of N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is not detailed, similar pH adjustments and reaction conditions could potentially be applied to synthesize the compound.

Molecular Structure Analysis

Single crystal X-ray crystallography is a common technique used to support the structure of synthesized compounds, as seen in the study of 4,6-dimethyl-6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile . The molecular structure of another compound, N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, was also solved using this method, indicating its crystallization in the triclinic system with the space group P-1 . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines leads to the formation of 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles . This indicates that the compounds in this class can undergo thermal decomposition to yield new structures. Such reactions could be relevant when considering the stability and reactivity of this compound under various conditions.

Physical and Chemical Properties Analysis

The physical parameters of related compounds can be studied using various spectroscopic and analytical techniques, such as FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, TGA/DTA, and elemental analysis . Additionally, Hirshfeld surface analysis can provide information on intermolecular contacts and electrostatic potential distribution in the crystal structure . Theoretical calculations, such as TD-DFT and Frontier molecular orbital (FMO) analysis, can be used to study electronic transitions within a molecule . These methods would be valuable in analyzing the physical and chemical properties of this compound.

Applications De Recherche Scientifique

Antidepressant Applications

The compound N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride shows potential in the field of antidepressant research. Studies on selective corticotropin-releasing factor type-1 (CRF1) receptor antagonists, which include compounds similar in structure to this compound, indicate promising antidepressant-like activity in mice. Specifically, these CRF1 receptor antagonists exhibited significant reductions in immobility time in the tail suspension test, a marker for antidepressant-like effects, without impacting general locomotor activity. This finding supports the potential of nonpeptidic CRF1 receptor antagonists as novel pharmacotherapeutic strategies in treating depression (Nielsen, Carey, & Gold, 2004).

Antihyperglycemic Applications

In the realm of diabetes research, compounds structurally related to this compound, particularly those involving pyrazol-3-one structures, have shown significant antihyperglycemic activity in diabetic mice models. The antihyperglycemic effect was associated with robust glucosuria, indicating the correction of hyperglycemia by selective inhibition of renal tubular glucose reabsorption. This suggests the potential utility of these compounds as a new class of antihyperglycemic agents (Kees et al., 1996).

Analgesic and Antipyretic Applications

Compounds related to this compound have also been explored for their analgesic and antipyretic properties. Novel pyrazoline methyl ester compounds have been shown to exhibit significant antinociceptive effects in both chemical and thermal models of pain in mice without impairing motor coordination or spontaneous locomotion. Additionally, similar compounds demonstrated antipyretic effects, comparable to those induced by dipyrone, suggesting their potential as antipyretic agents (Milano et al., 2008).

Propriétés

IUPAC Name |

2,2-difluoro-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N3.ClH/c1-12-5-6(3-11-12)2-10-4-7(8)9;/h3,5,7,10H,2,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZBVCKYRZXNLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

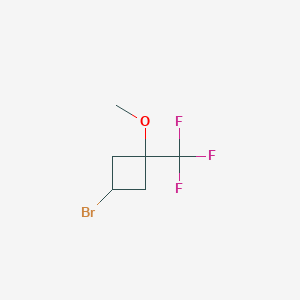

![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)

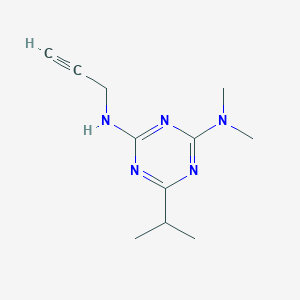

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)

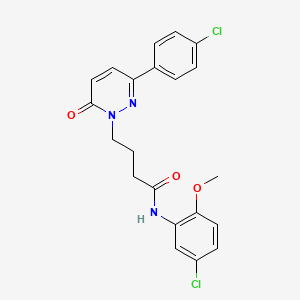

![N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2531242.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)

![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)